3-(4-Methoxyphenyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one
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Description
3-(4-Methoxyphenyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one is a useful research compound. Its molecular formula is C24H16N2O3 and its molecular weight is 380.403. The purity is usually 95%.
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Scientific Research Applications
Tautomerism and Structural Studies
The study of NH-pyrazoles, including compounds structurally related to "3-(4-Methoxyphenyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one," highlights the importance of tautomerism. These compounds exhibit complex patterns of hydrogen bonding in their crystalline forms, influencing their solid-state structures and tautomerism in solution. The findings provide foundational knowledge for understanding the chemical behavior and potential applications of these compounds in designing novel materials or pharmaceuticals (Cornago et al., 2009).
Molecular Docking and Quantum Chemical Calculations
Research involving molecular docking and quantum chemical calculations on similar pyrazole derivatives demonstrates their potential biological applications. These studies help predict the biological effects and molecular interactions of such compounds, laying the groundwork for their use in drug design and discovery (Viji et al., 2020).
Cyclization Reactions
Cyclization reactions of diketones in the indeno[1,2-b]pyran series, related to "this compound," result in the formation of indeno[1,2-b]pyrans. These reactions are crucial for synthesizing complex heterocyclic compounds, which can have various applications in organic synthesis and potentially in pharmaceuticals (Lu̅sis et al., 1988).
Synthesis and Reactivity
Studies on the synthesis and reactivity of pyrazole derivatives, including those similar to "this compound," contribute to the understanding of their chemical properties. This knowledge is essential for exploring their use in organic synthesis, materials science, and as intermediates in pharmaceuticals (Attanasi et al., 1997).
Hydrogen-Bonded Structures
Research on hydrogen-bonded structures in pyrazole derivatives reveals how intermolecular interactions influence the crystalline architecture of these compounds. Understanding these interactions is vital for the development of new materials with tailored properties (Trilleras et al., 2005).
Properties
IUPAC Name |
2-benzoyl-3-(4-methoxyphenyl)indeno[1,2-c]pyrazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O3/c1-29-17-13-11-15(12-14-17)22-20-21(18-9-5-6-10-19(18)23(20)27)25-26(22)24(28)16-7-3-2-4-8-16/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRVQWUWBJFUOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(=NN2C(=O)C4=CC=CC=C4)C5=CC=CC=C5C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.